Triphenylsilanol

Descripción general

Descripción

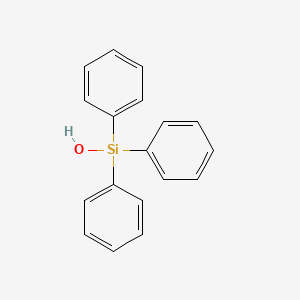

Triphenylsilanol is an organosilanol in which silicon is bonded to a single hydroxy function and to three phenyl groups . It is also known as Hydroxytriphenylsilane .

Synthesis Analysis

This compound is typically synthesized by the hydrolysis of their corresponding alkoxy or chloro derivatives . A study found that the optimum synthesis conditions were determined that the condensation reaction took place at 45℃~50℃ for three hours with the mole ration of bromobenzene and magnesium powder=1:1.1, of bromobenzene and dichlorodiphenylsilane =1:0.8 .Molecular Structure Analysis

The molecular structure of this compound has been studied using various methods including X-ray crystallography . The silicon atom in this compound is bonded to a single hydroxy function and to three phenyl groups .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used as a catalyst for direct amidation of carboxylic acids . It has also been involved in reactions with some titanium esters .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 276.40 g/mol . It has a melting point of 150-153 °C .Aplicaciones Científicas De Investigación

Bioconjugation and Cross-linking

Triphenylsilanol has been explored for novel applications, capitalizing on its ability to form a stabilized cation when combined with additional peripheral functionalities. This characteristic is particularly beneficial in bioconjugation and cross-linking processes, where its unique chemical behavior facilitates the creation of complex molecular assemblies for biological and material science applications (Shchepinov & Korshun, 2003).

Separation of Isomers

A significant application of TPS has been demonstrated in the separation of isomers, specifically picolinium chlorides. By employing TPS, researchers achieved selective separation of these isomers, showcasing TPS's utility in analytical chemistry and the purification of specific chemical compounds (Batisai, Su, & Nassimbeni, 2016).

Organic Electroluminescent Devices

In the field of organic electronics, TPS has been successfully used as a host material for blue phosphorescent organic light-emitting diodes (PhOLEDs). The incorporation of TPS into these devices has led to significant improvements in their external quantum efficiency, demonstrating TPS's potential in enhancing the performance of electronic devices (Bin, Cho, & Hong, 2012).

Catalysis

The utility of triphenylsiloxide, closely related to this compound, as an ancillary ligand for molybdenum-catalyzed alkyne metathesis, highlights another area of application. This research underscores the role of flexible siloxide ligands in modulating the electrophilicity of catalytic centers, thereby enhancing catalytic efficiency (Thompson et al., 2019).

Safety and Hazards

Triphenylsilanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Triphenylsilanol, also known as Hydroxytriphenylsilane , is an organosilicon compound. It is primarily used as a laboratory chemical and for the synthesis of other substances

Mode of Action

This compound has been reported as the first silicon-centered molecular catalyst for direct amidation of carboxylic acids with amines This suggests that it interacts with these targets to facilitate the formation of amide bonds

Propiedades

IUPAC Name |

hydroxy(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSXASIDNWDYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036545 | |

| Record name | Triphenylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791-31-1 | |

| Record name | Triphenylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylsilanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanol, 1,1,1-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLSILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZC8O4TTX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Triphenylsilanol?

A1: this compound has the molecular formula C18H16OSi and a molecular weight of 276.40 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Multiple spectroscopic techniques have been employed to characterize this compound. These include:

- FTIR: Provides information on the vibrational modes of functional groups, especially the characteristic O-H and Si-O bonds. [, , , , ]

- NMR (1H, 13C, 29Si): Offers insights into the compound's structure, bonding, and dynamics. 1H and 13C NMR provide information about the organic framework, while 29Si NMR helps elucidate the silicon environment. [, , , , ]

- Solid-State 2H NMR: Used to study the dynamic properties of hydroxyl groups in a selectively deuterated sample (Ph3SiOD). []

- Core Excitation Spectroscopy (Si 1s, Si 2p, C 1s): Reveals electronic structure and bonding characteristics, particularly the π-delocalization across the Si−Cphenyl bond. []

Q3: How does this compound react with Grignard reagents?

A3: this compound exhibits unique reactivity with Grignard reagents. For instance, its reaction with phenylmagnesium bromide leads to the formation of this compound, 1,1-diphenyl-1,2-dihydroxypropane, and a silicone oil. Interestingly, alkylation occurs preferentially at the silicon atom rather than the carbonyl group of the acyloxysilane starting materials. []

Q4: Can this compound be used in polymerization reactions?

A4: Yes, this compound participates in various polymerization reactions:

- Dehydrogenation polymerization: Reacts with poly(methylhydrosiloxane) in the presence of catalysts like stannous octanoate or chloroplatinic acid to yield polymers with Si-O-Si linkages. []

- Siloxane formation: Condenses with dialkoxymethylphenylsilanes under acidic conditions to produce methyl(phenyl)siloxane oligomers terminated with triphenylsilyl groups. []

- Thin film formation: Electron bombardment of this compound leads to polymerization and subsequent oxidation to form thin films of silica. []

Q5: What are the catalytic properties of this compound and its derivatives?

A5: this compound and its derivatives, particularly metal complexes incorporating the triphenylsiloxy ligand (OSiPh3), demonstrate catalytic activity in several reactions:

- Ethylene polymerization: Zirconium complexes containing the triphenylsiloxy ligand exhibit comparable activity to traditional zirconocenes in ethylene polymerization, with potential for improved stability and control over molecular weight. []

- Alkene epoxidation: Titanium(IV) complexes with triphenylsiloxy ligands act as effective catalysts for alkene epoxidation. Notably, the support material significantly influences catalytic activity, with silica supports leading to higher rates than alumina or titania due to a balance between hydroperoxide binding and oxygen transfer kinetics. []

- Olefin epoxidation: Titanium complexes containing the triphenylsiloxy moiety, such as [Cp*Ti(OSiPh3)2(OTf)], have shown catalytic activity in the epoxidation of cyclohexene. []

Q6: What is the typical hydrogen bonding pattern observed in this compound?

A6: this compound typically forms tetrameric structures in the solid state through O−H···O hydrogen bonds between the hydroxyl groups. These tetramers can further interact through C−H···π(arene) interactions to create more complex supramolecular architectures. [, , ]

Q7: How does this compound interact with other molecules in the solid state?

A7: this compound forms various hydrogen-bonded adducts with different guest molecules, including:

- Diamines: Forms adducts with diamines like 1,4-diazabicyclo[2.2.2]octane, 1,2-bis(4-pyridyl)ethene, and N,N'-dimethylpiperazine, resulting in diverse supramolecular structures stabilized by O–H⋯N, O–H⋯O, and C–H⋯π(arene) hydrogen bonds. []

- Dimethyl sulfoxide: Forms a bis(this compound) dimethyl sulfoxide solvate, where the components are linked by O−H⋯O hydrogen bonds and C−H⋯π(arene) interactions. [, ]

- 1,4-Dioxane: Forms a tetrakis(this compound) 1,4-dioxane solvate, where centrosymmetric five-molecule aggregates are connected by C−H⋯π(arene) interactions. [, ]

- 4,4′-Bipyridyl: Forms both 1:1 and 4:1 adducts with 4,4′-bipyridyl, demonstrating polymorphism with varying degrees of disorder and hydrogen-bonding patterns. [, ]

Q8: Can this compound be used for selective inclusion?

A8: Yes, this compound exhibits selectivity in inclusion compound formation:

- Ethanol selectivity: Preferentially includes ethanol from mixtures with other simple alcohols, forming a 4:1 coordinatoclathrate stabilized by hydrogen bonds. [, ]

- Picolinium chloride separation: Used in the separation of picolinium chloride isomers, showing selectivity for 2PIC+ over 3PIC+ and 4PIC+. []

Q9: How does this compound perform at high temperatures?

A10: The thermal stability of this compound derivatives is influenced by the substituents attached to the silicon atom. Generally, phenyl groups enhance thermal stability compared to alkyl groups. [, ]

Q10: What are the applications of this compound in material science?

A10: this compound is utilized in various material science applications, including:

- High-temperature lubricants: Phenyl-substituted silanes and siloxanes, including this compound derivatives, are investigated as potential high-temperature lubricants due to their thermal stability. []

- Flame retardants: this compound is used as a precursor in the synthesis of phosphorus/nitrogen/silicon-containing flame retardants for epoxy resins, improving their flame retardancy and reducing smoke density. []

Q11: Has computational chemistry been applied to study this compound?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to:

- Study hydrogen bond dynamics: Investigate the dynamic processes of hydroxyl groups in crystalline this compound. []

- Analyze vibrational spectra: Assign vibrational modes and interpret infrared spectra of this compound and its deuterated analogue. []

- Investigate host-guest interactions: Quantify host-guest interactions in inclusion compounds of this compound, providing insights into selectivity and binding affinities. []

- Predict structural parameters and spectroscopic properties: Determine the optimal geometries, vibrational frequencies, and other spectroscopic properties of this compound and its derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

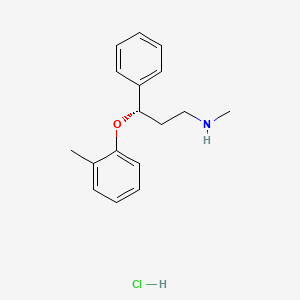

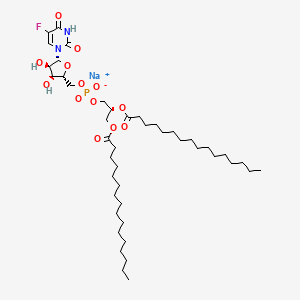

![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)